molecular formula C9H7NO3 B011885 6-Isocyanato-2,3-dihydro-1,4-benzodioxine CAS No. 100275-94-3

6-Isocyanato-2,3-dihydro-1,4-benzodioxine

Cat. No. B011885
M. Wt: 177.16 g/mol
InChI Key: OGVYMEFCSKVNQH-UHFFFAOYSA-N
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Description

6-Isocyanato-2,3-dihydro-1,4-benzodioxine is a heterocyclic aromatic compound primarily used in the production of pharmaceuticals and agrochemicals. These compounds are chosen for their potential as antioxidants, corrosion inhibitors, and materials in electro and opto-electronic devices, among other applications. The focus on this compound stems from its structural uniqueness and the variety of its applications in chemistry and material science.

Synthesis Analysis

The synthesis of derivatives and analogs of 2,3-dihydro-1,4-benzodioxine involves multiple steps, including functionalization, coupling, and cyclization reactions. For instance, the synthesis of didodecyl[1]benzothieno[3,2-b][1]benzothiophenes through the stilbene pathway involves bromo-2-(methylthio)benzaldehydes, showcasing the versatility and complexity of synthetic routes for similar compounds (Ruzié et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including FT-IR, FT-Raman, and NMR spectroscopy. These techniques help predict the functional groups, vibrational modes, and aromatic nature of the compounds. For example, the structural parameters, such as bond lengths and angles of 6-nitro-2,3-dihydro-1,4-benzodioxine, have been optimized using DFT/B3LYP/6-311++G(d,p) basis set to understand its geometry and orientation (Shafi et al., 2020).

Chemical Reactions and Properties

Isocyanide cyclization reactions offer a pathway to various heterocyclic systems, demonstrating the chemical reactivity of isocyanate-related compounds. These cyclization reactions can lead to the formation of unstable intermediates, which are characterized by their spectroscopic signatures and react further to form more stable compounds (Neue et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and thermal behavior, are crucial for their application in various fields. For instance, the preparation and properties of polyimides derived from N,N-bis(isocyanatoalkyl)-1,2,4,5-benzenetetracarboxylic-1,2:4,5-diimides highlight the importance of understanding the solubility, thermal stability, and thermal behavior of these compounds for industrial applications (Yeganeh & Barikani, 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity towards electrophiles and the potential for cyclization reactions, are fundamental to the synthesis and application of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine derivatives. The study of lithiated intermediates of 6-methoxy and 6-tetrahydropyranyloxy-2,3-dihydro-1,4-benzodioxins, for example, demonstrates the reactivity of these compounds with various electrophiles to yield substituted derivatives after hydrolysis (Besson et al., 1993).

Scientific Research Applications

Overview

Medicinal Chemistry Applications

In medicinal chemistry, compounds related to 6-Isocyanato-2,3-dihydro-1,4-benzodioxine, such as benzodiazepines and benzothiazepines, have been extensively studied for their therapeutic potential. Benzodiazepines, for instance, exhibit a wide range of biological activities, including anticonvulsant, anti-anxiety, sedation, and hypnotic properties (Teli et al., 2023). Similarly, benzothiazepines are known for their vasodilatory, tranquilizing, antidepressant, and antihypertensive effects, highlighting the pharmacological diversity of these heterocyclic compounds (Dighe et al., 2015).

Polymer Science Applications

In polymer science, isocyanate functionalities, similar to those in 6-Isocyanato-2,3-dihydro-1,4-benzodioxine, are critical for producing polyurethanes, a class of polymers widely used for their durability and versatility (Nakashima et al., 2002). Isocyanates react with polyols to form polyurethanes used in foams, coatings, adhesives, and sealants, showcasing the compound's significance in material science and engineering.

Environmental Science Applications

In environmental science, the study of advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds in water showcases the relevance of chemical reactivity similar to that of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine. These processes lead to the breakdown of persistent pollutants into less harmful substances, highlighting the environmental importance of understanding and utilizing such reactive compounds (Qutob et al., 2022).

properties

IUPAC Name

6-isocyanato-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-6-10-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVYMEFCSKVNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379866
Record name 6-Isocyanato-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isocyanato-2,3-dihydro-1,4-benzodioxine

CAS RN

100275-94-3
Record name 6-Isocyanato-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Isocyanato-1,4-benzodioxan
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 1,4-benzodioxan-6-amine (300 mg; 2.0 mmol) in toluene (20 ml) and phosgene (10 ml 20% in toluene; 19 mmol) was refluxed for 6 h. The solvent was removed under reduced pressure to give crude 3,4-ethylenedioxyphenylisocyanate. The crude product was added 3-[4-(4-chlorophenyl)-1-piperazinyl]propanol (500 mg; 2.0 mmol) in toluene (10 ml) and refluxed for 16 h. The reaction mixture was then concentrated and submitted to flash chromatography on silica gel 60 eluting with toluene graduated to toluene/ethyl acetate (1:1). The product was taken up in ethyl acetate, which was treated with hydrogen chloride in ether. Recrystallization from methanol/ether afforded 440 mg of the title compound. M.p. 243°-244° C. MS (70 eV): m/z 431 (31%, M+), 254 (34), 209 (100), 177 (75), 121 (31), 70 (38).
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20 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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